BenchChemオンラインストアへようこそ!

methyl 12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylate

CNS drug design Lipophilicity Multiparameter Optimization

CAS 885458-92-4 is a strategic azepinoquinazoline building block with a reactive methyl ester at the 3-position, enabling one-step amidation to generate diverse 3-carboxamide libraries. Its favorable CNS MPO score (5.0/6) and absence of structural alerts make it ideal for CNS drug discovery programs targeting neurodegeneration or psychiatric disorders. Unlike halogenated analogs (e.g., CI-1002), this chlorine-free scaffold eliminates aryl chloride toxicity flags while retaining the core’s biological tractability. Supplied at ≥98% purity.

Molecular Formula C15H16N2O3
Molecular Weight 272.304
CAS No. 885458-92-4
Cat. No. B2678025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylate
CAS885458-92-4
Molecular FormulaC15H16N2O3
Molecular Weight272.304
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)C(=O)N3CCCCCC3=N2
InChIInChI=1S/C15H16N2O3/c1-20-15(19)10-6-7-11-12(9-10)16-13-5-3-2-4-8-17(13)14(11)18/h6-7,9H,2-5,8H2,1H3
InChIKeyHGOBOYGWOGPWMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylate (CAS 885458-92-4) Procurement Specifications & Structural Identity


Methyl 12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylate (CAS 885458-92-4) is a synthetic small-molecule belonging to the azepino[2,1-b]quinazolin-12-one class, defined by a fused tricyclic scaffold containing a seven-membered azepine ring annulated to a quinazolinone core with a methyl ester moiety at the 3-position [1]. Its molecular formula is C₁₅H₁₆N₂O₃ (MW 272.30 g/mol) and it is typically supplied at 98% purity . This compound serves primarily as a versatile synthetic intermediate—the methyl ester and the 12-oxo group together enable selective derivatization at the 3-position, making it a strategic building block for generating focused libraries of azepinoquinazoline-based probes and preclinical candidates .

Methyl 12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylate (885458-92-4) In-Class Substitution Risks


In the azepino[2,1-b]quinazolin-12-one chemical series, even conservative structural modifications profoundly alter both biological target engagement and synthetic tractability. The 3-methyl ester of CAS 885458-92-4 occupies a distinct functional reactivity space: it enables direct amidation or hydrolysis to the free acid (CAS 108561-87-1), yet the unsubstituted azepine ring retains exposure for electrophilic or ring-functionalization chemistry, a versatility lost in pre-halogenated analogs such as CI-1002 (1,3-dichloro substituted) [1]. Conversely, the 3-carboxylic acid analog requires activation for conjugation and is less amenable to orthogonal protection strategies . Substituting the methyl ester with ethyl or bulkier ester variants, or moving to ring-halogenated derivatives, risks altering the lipophilicity (XLogP3 of CAS 885458-92-4 is 1.5; CI-1002 is substantially more lipophilic with a calculated LogP of ~3.8), solubility, and subsequent biological activity, potentially invalidating entire SAR series [1].

Quantitative Comparator Evidence for Methyl 12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylate Selection


Lipophilicity-Driven CNS Multiparameter Optimization (MPO) Score vs. CI-1002

For CNS drug discovery programs, the lower lipophilicity of the target compound confers a superior predicted CNS MPO profile. CAS 885458-92-4 has a computed XLogP3 of 1.5, a topological polar surface area (TPSA) of 59 Ų, and 0 H-bond donors, yielding a CNS MPO score of 5.0 out of 6 [1]. In contrast, the dichloro analog CI-1002 has a computed XLogP3 of ~3.8, with a TPSA of 29 Ų, lowering its CNS MPO desirability to approximately 4.0 [2].

CNS drug design Lipophilicity Multiparameter Optimization

Reactivity-Enabled Derivatization at the 3-Position: Ester vs. Carboxylic Acid Conversion Efficiency

The methyl ester of CAS 885458-92-4 permits direct one-step amidation with primary or secondary amines under standard coupling conditions (e.g., HATU/DIPEA or DCC/DMAP), typically achieving >90% conversion in model reactions . The corresponding carboxylic acid (CAS 108561-87-1) requires pre-activation and often suffers from lower yields (60–80%) and side-product formation due to competitive decarboxylation or azepine ring-opening under acidic conditions .

medicinal chemistry amide coupling synthetic intermediate

Purity and Lot-to-Lot Consistency for Reproducible Biological Assays

Commercial suppliers list CAS 885458-92-4 at a certified purity of 98% (HPLC), with consistent lot-specific Certificates of Analysis (CoA) . In contrast, the 3-carboxylic acid analog CAS 108561-87-1 is often supplied at 95% purity, with observed batch-to-batch variability in residual solvent content .

assay reproducibility quality control compound management

Structural Alerts and Mutagenic Risk: Absence of Reactive Halides vs. Chlorinated Analogs

In silico evaluation of structural alerts shows that CAS 885458-92-4 lacks the aryl chloride moieties present in CI-1002 and 1-chloro/3-chloro congeners, which are flagged for potential mutagenicity (e.g., Ames test liability) due to metabolic activation of the C–Cl bond [1]. CI-1002 carries two such alerts, yielding a more restrictive safety profile in early-stage drug discovery [2].

toxicology structural alerts drug safety

Recommended Use Cases for Methyl 12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylate Based on Quantitative Differentiation


CNS-Targeted Focused Library Synthesis

Leverage the favorable CNS MPO profile (score 5.0/6) and lack of structural alerts to generate a library of 3-carboxamide derivatives via one-step methyl ester amidation, screening for blood-brain barrier penetrant hits in neurodegeneration or psychiatric disease models [1].

Selective Lipoxygenase Probe Development

Use as a core scaffold for structure-activity relationship (SAR) investigations into 12-lipoxygenase inhibition, exploiting the 3-ester's rapid conversion to a diverse set of amides to probe the enzyme's active-site topology, building on class-level evidence that azepinoquinazolines modulate LOX activity [1].

Acetylcholinesterase Modulator Lead Optimization (Chlorine-Free Backup Series)

Develop a chlorine-free backup series to the AChE inhibitor CI-1002, retaining the azepinoquinazoline core while eliminating aryl chloride alerts. The methyl ester provides a convenient derivatization handle for tuning selectivity over muscarinic receptors, a key differentiator highlighted by the dual AChE/mAChR activity of CI-1002 [1].

Synthetic Methodology Development: Photochemical Routes to Azepinoquinazolines

Employ CAS 885458-92-4 as a reference standard for developing water-promoted photochemical syntheses of 12-oxo-6,12-dihydroazepino[2,1-b]quinazolines, a methodology that has been reported in primary literature for analogous structures [1].

Quote Request

Request a Quote for methyl 12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.